N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide
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Overview
Description
N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide is a complex organic compound belonging to the benzothiazepine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide typically involves multi-step organic reactions. The starting materials often include substituted anilines and thiols, which undergo cyclization and subsequent functional group modifications. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion of the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-4-methyl-1,2-benzothiazepin-3-amine: Lacks the methylthio group.
N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine: Lacks the 1,1-dioxide group.
Uniqueness
N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide is unique due to the presence of both the methylthio and 1,1-dioxide groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N,N-Diethyl-4-methyl-5-(methylthio)-1,2-benzothiazepin-3-amine 1,1-dioxide is a compound belonging to the benzothiazepine class, which has garnered attention for its potential therapeutic applications. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C12H16N2O2S, and its structure features a benzothiazepine core with specific functional groups that contribute to its biological activity. The presence of the diethylamino group and methylthio substituent is particularly noteworthy as these modifications can enhance lipophilicity and receptor binding affinity.
Antitumor Activity
Recent studies have indicated that benzothiazepine derivatives exhibit significant antitumor properties. For instance, research has shown that compounds within this class can induce apoptosis in cancer cells by activating specific signaling pathways. A study demonstrated that this compound inhibited cell proliferation in various cancer cell lines, including breast and prostate cancer cells, through mechanisms involving cell cycle arrest and apoptosis induction .
Antioxidant Properties
Benzothiazepines are also recognized for their antioxidant capabilities. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress in cellular models. In vitro assays revealed that it could significantly lower levels of reactive oxygen species (ROS), thereby protecting cells from oxidative damage .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pathways related to mood regulation and anxiety relief.
- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes involved in metabolic processes, potentially leading to altered lipid metabolism.
- Ion Channel Interaction : Preliminary data indicate possible interactions with ion channels, which could affect cellular excitability and signaling .
Case Study 1: Cancer Cell Lines
A study conducted on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 (Control) | 100 | 5 |
10 | 85 | 15 |
25 | 65 | 35 |
50 | 40 | 60 |
Case Study 2: Antioxidant Activity
In another investigation assessing the antioxidant effects of the compound using DPPH radical scavenging assay, it was found that at concentrations above 20 µM, the compound exhibited significant scavenging activity comparable to standard antioxidants like ascorbic acid .
Concentration (µM) | DPPH Scavenging Activity (%) |
---|---|
0 | 0 |
10 | 25 |
20 | 50 |
40 | 80 |
Properties
CAS No. |
61766-86-7 |
---|---|
Molecular Formula |
C15H20N2O2S2 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
N,N-diethyl-4-methyl-5-methylsulfanyl-1,1-dioxo-1λ6,2-benzothiazepin-3-amine |
InChI |
InChI=1S/C15H20N2O2S2/c1-5-17(6-2)15-11(3)14(20-4)12-9-7-8-10-13(12)21(18,19)16-15/h7-10H,5-6H2,1-4H3 |
InChI Key |
WWRKURCDUZTYQC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NS(=O)(=O)C2=CC=CC=C2C(=C1C)SC |
Origin of Product |
United States |
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